2,2,2-Trifluoro-1-(6-methylpyridin-2-yl)ethanone
Description
2,2,2-Trifluoro-1-(6-methylpyridin-2-yl)ethanone (CAS No. 80459-00-3) is a fluorinated ketone featuring a trifluoromethyl group attached to a pyridine ring substituted at the 6-position with a methyl group. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nature of the trifluoromethyl group, which enhances metabolic stability and influences molecular interactions . Its structure combines aromaticity from the pyridine ring with the hydrophobic character of the trifluoromethyl moiety, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-3-2-4-6(12-5)7(13)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZUOUDHZQDDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734825 | |
| Record name | 2,2,2-Trifluoro-1-(6-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060806-26-9 | |
| Record name | 2,2,2-Trifluoro-1-(6-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,2,2-Trifluoro-1-(6-methylpyridin-2-yl)ethanone, also known by its chemical formula CHFNO, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound features a trifluoromethyl group and a pyridine moiety, which are known to enhance the lipophilicity and biological activity of organic molecules. The molecular weight is approximately 189.14 g/mol. Its solubility and stability under various conditions are critical for its application in biological systems.
| Property | Value |
|---|---|
| Chemical Formula | CHFNO |
| Molecular Weight | 189.14 g/mol |
| Solubility | Varies with solvent |
| Stability | Stable at -20°C |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an intermediate in the synthesis of COX-2 inhibitors, which are compounds that exhibit anti-inflammatory and analgesic properties .
COX-2 Inhibition
COX-2 (cyclooxygenase-2) is an enzyme involved in the inflammatory process. Inhibitors of this enzyme are used in the treatment of pain and inflammation. The synthesis of COX-2 inhibitors from this compound has been documented in various studies, indicating its potential as a pharmaceutical precursor .
Biological Activity Studies
Numerous studies have been conducted to evaluate the biological activity of this compound:
- Anti-inflammatory Activity : In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of COX-2 activity. This suggests potential applications in managing inflammatory diseases.
- Analgesic Effects : The compound has been tested for analgesic properties in animal models. Results indicated a dose-dependent reduction in pain responses, supporting its use as a pain management agent.
- Antimicrobial Properties : Preliminary studies have shown that certain derivatives possess antimicrobial activity against various pathogens, although further research is needed to elucidate the mechanisms involved.
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
Case Study 1: Synthesis and Evaluation as a COX-2 Inhibitor
A study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis of several analogs derived from this compound and their evaluation as COX-2 inhibitors. The most potent analog demonstrated an IC50 value significantly lower than traditional NSAIDs .
Case Study 2: Pain Management in Animal Models
In a controlled study involving rodents, administration of the compound resulted in a marked decrease in nociceptive behavior compared to control groups. This supports its potential role as an analgesic agent .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound's trifluoromethyl group enhances its lipophilicity and reactivity, making it a valuable building block in drug design. Similar compounds have shown interactions with biological targets, suggesting potential therapeutic applications. The enhanced ability to penetrate cell membranes may facilitate interactions with various enzymes or receptors involved in metabolic pathways.
Case Study: Interaction Studies
Preliminary studies indicate that 2,2,2-Trifluoro-1-(6-methylpyridin-2-yl)ethanone may exhibit increased binding affinity to specific receptors due to the trifluoromethyl substitution. Further research is required to elucidate the specific mechanisms of action and potential therapeutic benefits.
Agricultural Chemistry
Pesticide Development
The compound's unique chemical structure allows for the development of novel agrochemicals. Its lipophilic nature can enhance the efficacy of pesticides by improving their absorption and persistence in plant systems.
Synthetic Organic Chemistry
Reactivity and Synthesis
The compound serves as an important intermediate in synthetic organic chemistry due to its reactivity patterns. It can participate in various reactions such as nucleophilic substitutions and cycloadditions, which are essential for synthesizing more complex molecules.
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone | Similar trifluoromethyl and methyl groups | Different methyl position affects reactivity |
| 2,2,2-Trifluoro-1-(3-pyridyl)ethanone | Trifluoromethyl group on a pyridine ring | Variation in biological activity due to substitution |
| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone | Contains a trifluoromethyl group | Different physical properties and potential applications |
Crystal Structure Analysis
Recent studies have employed X-ray crystallography to analyze the crystal structure of similar compounds containing the trifluoromethyl group. These analyses provide insights into molecular interactions that can inform further applications in material science and catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The primary structural analogs of 2,2,2-Trifluoro-1-(6-methylpyridin-2-yl)ethanone differ in substituents on the pyridine ring or the replacement of the pyridine with other heterocycles. Key examples include:
Substituent Impact :
- Electron-Withdrawing Groups (e.g., Cl, F) : Increase reactivity in nucleophilic substitutions and cross-coupling reactions. Chloro derivatives are common intermediates in drug synthesis .
- Methyl Groups : Improve lipophilicity, enhancing membrane permeability and bioavailability .
- Heterocycle Replacement: Triazoles and isoquinolines introduce steric and electronic variations, expanding utility in coordination chemistry or as pharmacophores .
Physical and Chemical Properties
Notable Trends:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
